molecular formula C21H24N4OS B5297049 3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

Cat. No. B5297049
M. Wt: 380.5 g/mol
InChI Key: YGUPXQFGDYCZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine is a chemical compound that has potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known for its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine is not fully understood. However, it has been suggested that this compound acts by modulating the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. This compound also exhibits analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine in lab experiments is its ability to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of epilepsy, pain, and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the research on 3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine. One of the areas of interest is the development of new drugs based on this compound for the treatment of epilepsy, pain, and inflammation. Another area of research is the identification of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine involves the reaction of 1-(2-propyl-1,3-thiazol-4-yl)ethanone with 4-phenyl-1H-pyrazole-5-carbaldehyde in the presence of piperidine. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product.

Scientific Research Applications

3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine has potential applications in scientific research. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound can be used in the development of new drugs for the treatment of epilepsy, pain, and inflammation.

properties

IUPAC Name

[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-7-19-23-18(14-27-19)21(26)25-11-6-10-16(13-25)20-17(12-22-24-20)15-8-4-3-5-9-15/h3-5,8-9,12,14,16H,2,6-7,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUPXQFGDYCZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone

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